molecular formula C23H23ClN2O5S B3508884 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide

Cat. No. B3508884
M. Wt: 475.0 g/mol
InChI Key: GNCGOOZTKZTLTC-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . The specific compound you’re asking about, “2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-phenoxyphenyl)acetamide”, is a complex organic molecule with a molecular formula of C20H25ClN2O4S .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available in the retrieved papers, phenoxy acetamide derivatives are generally synthesized using various chemical techniques and computational chemistry applications . The synthesis often involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H25ClN2O4S . It likely contains functional groups such as sulfonyl, phenoxy, and acetamide, which are common in phenoxy acetamide derivatives .

Future Directions

The future directions for this compound could involve further investigations into its synthesis and pharmacological activities . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that are safe and effective .

properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16(2)26-32(28,29)20-12-13-22(21(24)14-20)30-15-23(27)25-17-8-10-19(11-9-17)31-18-6-4-3-5-7-18/h3-14,16,26H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGOOZTKZTLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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